3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride
CAS No.: 1354951-00-0
Cat. No.: VC3007272
Molecular Formula: C10H20ClNO2
Molecular Weight: 221.72 g/mol
* For research use only. Not for human or veterinary use.
![3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride - 1354951-00-0](/images/structure/VC3007272.png)
Specification
CAS No. | 1354951-00-0 |
---|---|
Molecular Formula | C10H20ClNO2 |
Molecular Weight | 221.72 g/mol |
IUPAC Name | 3-ethoxy-7-azaspiro[3.5]nonan-1-ol;hydrochloride |
Standard InChI | InChI=1S/C10H19NO2.ClH/c1-2-13-9-7-8(12)10(9)3-5-11-6-4-10;/h8-9,11-12H,2-7H2,1H3;1H |
Standard InChI Key | LFOGKMHLMFZYHW-UHFFFAOYSA-N |
SMILES | CCOC1CC(C12CCNCC2)O.Cl |
Canonical SMILES | CCOC1CC(C12CCNCC2)O.Cl |
Introduction
Chemical Structure and Identification
Parent Compound Structure
3-Ethoxy-7-azaspiro[3.5]nonan-1-ol is an organic compound with a distinctive spiro structure. The parent compound (free base) contains an azaspiro[3.5]nonane core, which features a nitrogen atom at the 7-position of the spiro ring system . The compound contains both an ethoxy group at position 3 and a hydroxyl group at position 1 .
Molecular Details
The free base form of this compound has the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C10H19NO2 |
Molecular Weight | 185.26 g/mol |
IUPAC Name | 3-ethoxy-7-azaspiro[3.5]nonan-1-ol |
InChI | InChI=1S/C10H19NO2/c1-2-13-9-7-8(12)10(9)3-5-11-6-4-10/h8-9,11-12H,2-7H2,1H3 |
SMILES | CCOC1CC(C12CCNCC2)O |
The hydrochloride salt form would have a modified molecular formula of C10H19NO2·HCl with an estimated molecular weight of approximately 221.72 g/mol, accounting for the addition of HCl to the free base structure.
Structural Features
The compound contains several key functional groups:
-
An azaspiro core system with a 4-membered ring fused to a 6-membered ring
-
A secondary amine (in the free base, which becomes protonated in the hydrochloride salt)
-
A hydroxyl group (-OH) at position 1
Physical and Chemical Properties
Physical State and Appearance
While specific data for the hydrochloride salt is limited in the search results, similar pharmaceutical compounds in hydrochloride form typically appear as white to off-white crystalline solids with improved stability compared to their free base counterparts.
Computed Properties of the Parent Compound
The following properties have been computed for the free base form:
Synthesis and Preparation
Salt Formation
The hydrochloride salt is typically prepared by dissolving the free base in an appropriate organic solvent followed by the addition of hydrogen chloride (typically as a solution in ether or dioxane). The resulting precipitate can be isolated by filtration and purified through recrystallization.
Stereochemical Considerations
The parent compound contains two undefined stereocenters , which means that the compound could exist as multiple stereoisomers. Commercial samples may be available as racemic mixtures or as specific stereoisomers, similar to what is seen with related compounds .
Related Compounds and Structural Analogs
Structural Analogs
The search results reveal a related compound with additional functional groups:
(1R,3S)-3-ethoxy-7-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-7-azaspiro[3.5]nonan-1-ol is a derivative that contains an additional thiadiazole moiety attached to the nitrogen atom in the azaspiro core .
Property | Value |
---|---|
Molecular Formula | C14H23N3O2S |
Molecular Weight | 297 Da |
LogP | -0.23 |
Polar Surface Area | 58 Ų |
Rotatable Bond Count | 4 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
Structural Classification
The azaspiro[3.5]nonane core places this compound in the broader family of spiro-fused heterocycles, which have attracted interest in medicinal chemistry due to their unique three-dimensional structures and potential for biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume